7-Bromo-4-propan-2-yl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
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Overview
Description
7-Bromo-4-propan-2-yl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.131. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways : The synthesis of pyrrolopyrazine derivatives involves multiple steps, including the construction of the piperazine ring, alkylation, Dieckmann cyclization, and demethoxycarbonylation. These synthetic routes lead to precursors for substituted octahydropyrrolo and octahydro-2H-pyrido[1,2-a]pyrazines, showcasing the chemical versatility of pyrrolopyrazine scaffolds (Branden, Compernolle, & Hoornaert, 1992).
Reactivity and Derivatives Formation : The reactivity of hydrazonoyl halides with various compounds to form pyrrolopyrazoles, pyrazoles, and pyrazolopyridazines demonstrates the potential for diversifying the pyrrolopyrazine core. This reactivity enables the synthesis of compounds with varying biological and physical properties (Abdelhamid, Elghandour, & El-Reedy, 2008).
N-Substitution and Cyclization : The preparation of N-substituted pyrrolo[1,2-a]pyrazinones showcases a method for introducing various substituents into the pyrrolopyrazine nucleus, affecting the compound's properties and potential applications. The study on cyclization reactions further expands the toolbox for synthesizing structurally diverse heterocycles (Çetinkaya & Balcı, 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular structures and enzymes, contributing to their therapeutic potential .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available resources. The compound likely interacts with its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions and resulting changes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Pharmacokinetics
These properties greatly impact the bioavailability of a compound, determining its therapeutic potential .
Result of Action
Similar compounds have been shown to exhibit remarkable antiproliferative activities against certain cancer cell lines .
Properties
IUPAC Name |
7-bromo-4-propan-2-yl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-6(2)9-4-12-10(14)8-3-7(11)5-13(8)9/h3,5-6,9H,4H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBDUUNLYCAWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(=O)C2=CC(=CN12)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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